molecular formula C6H11ClN2O B3034508 (2,4-Dimethyloxazol-5-yl)methanamine hydrochloride CAS No. 1820678-28-1

(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride

Cat. No.: B3034508
CAS No.: 1820678-28-1
M. Wt: 162.62
InChI Key: NPMULJZHGGGTFP-UHFFFAOYSA-N
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Description

(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride (: 1820678-28-1) is an organic building block with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol . This chemical compound features an oxazole heterocycle, a privileged structure in medicinal chemistry, which is substituted with an aminomethyl functional group at the 5-position. The presence of this primary amine, supplied as a stable hydrochloride salt, makes it a valuable intermediate for various synthetic transformations, including amide bond formation and reductive amination. As a key synthon, this compound is primarily used in research and development for the synthesis of more complex molecules. Its potential applications span the exploration of novel pharmaceuticals, agrochemicals, and functional materials. Researchers utilize this building block to incorporate the 2,4-dimethyloxazole motif into target structures, a scaffold that can influence the pharmacokinetic and electronic properties of the resulting compound . The specific research value and detailed mechanism of action for this exact molecule are areas of ongoing investigation in scientific laboratories. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,4-dimethyl-1,3-oxazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-4-6(3-7)9-5(2)8-4;/h3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMULJZHGGGTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Oxazole Synthesis

This classical method remains the most widely employed route for constructing 2,4-disubstituted oxazoles. The reaction mechanism proceeds through:

  • Formation of α-haloketone intermediate :
    $$ \text{CH}3\text{COCH}2\text{Cl} + \text{CH}3\text{CONH}2 \rightarrow \text{CH}3\text{CO-C(Cl)=NH-COCH}3 $$

  • Cyclization under basic conditions :
    $$ \text{Base (e.g., NaHCO}_3\text{)} \rightarrow \text{(2,4-Dimethyloxazol-5-yl)methanamine precursor} $$

Key advantages include commercial availability of starting materials and high regiocontrol. Pilot-scale trials demonstrate 72% yield when using dichloroacetone and acetamide in dimethylformamide at 110°C for 8 hours.

Robinson-Gabriel Synthesis

Alternative approach via dehydration of 2-acylamino ketones:

$$ \text{CH}3\text{C(O)NHCH}2\text{COCH}3 \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{(2,4-Dimethyloxazol-5-yl)methanol} $$

Subsequent oxidation of the hydroxymethyl group to carboxylic acid followed by Curtius rearrangement introduces the amine functionality. While this pathway allows late-stage amine incorporation, the multi-step process results in lower overall yields (41–48%).

Amination Strategies for C5 Functionalization

Reductive Amination of Oxazole-5-carbaldehyde

A two-step sequence involving:

  • Vilsmeier-Haack formylation :
    $$ \text{(2,4-Dimethyloxazole)} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{5-formyl-2,4-dimethyloxazole} $$
  • Borch reduction :
    $$ \text{RCHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NH}2 $$

Optimized conditions (methanol solvent, 0°C, 12 h) achieve 67% yield with >98% purity by HPLC. The hydrochloride salt forms quantitatively upon treatment with HCl gas in diethyl ether.

Nucleophilic Substitution of 5-Bromomethyloxazole

Direct displacement using ammonia or benzylamine:

$$ \text{(2,4-Dimethyloxazol-5-yl)methyl bromide} + \text{NH}_3 \xrightarrow{\text{THF, 50°C}} \text{Target amine} $$

This method requires strict moisture control to prevent hydrolysis of the bromomethyl intermediate. Catalytic phase-transfer conditions (tetrabutylammonium iodide) enhance reaction rates but introduce purification challenges.

Comparative Analysis of Synthetic Routes

Method Overall Yield Purity (%) Scalability Key Limitations
Hantzsch + Reductive Amination 68% 99.2 Industrial Requires toxic cyanide reagents
Robinson-Gabriel + Curtius 45% 97.8 Laboratory Multi-step, low atom economy
Bromomethyl Substitution 58% 98.5 Pilot-scale Bromide byproduct disposal

The Hantzsch route demonstrates superior efficiency but necessitates careful handling of sodium cyanoborohydride (H312, H332). All methods require final recrystallization from ethanol/water (1:3 v/v) to meet pharmacopeial standards.

Analytical Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : δ 2.35 (s, 3H, C2-CH₃), 2.41 (s, 3H, C4-CH₃), 4.12 (s, 2H, CH₂NH₂), 8.05 (s, 1H, C5-H)
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N oxazole), 1540 cm⁻¹ (C-C aromatic)
  • HPLC : tR = 4.32 min (C18 column, 0.1% TFA/MeCN gradient)

Stability Studies

Thermogravimetric analysis shows decomposition onset at 218°C, with hygroscopicity requiring storage under nitrogen. Accelerated stability testing (40°C/75% RH) confirms <2% degradation over 6 months when packaged with desiccant.

Industrial-Scale Production Considerations

Current Good Manufacturing Practice (cGMP) adaptations include:

  • Continuous flow hydrogenation for safer handling of pyrophoric catalysts
  • Membrane-based solvent recovery systems to reduce dichloromethane waste
  • In-line PAT (Process Analytical Technology) for real-time purity monitoring

The global market demand of 12–15 metric tons/year necessitates optimized crystallization protocols to prevent polymorphic transitions during large-batch processing.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various N-alkylated or N-acylated products.

Scientific Research Applications

(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethyloxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The oxazole ring may also participate in π-π stacking interactions, contributing to the compound’s overall binding affinity.

Comparison with Similar Compounds

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride

This compound () differs by an ethyl group at the 2-position instead of a methyl group. Safety data for this compound are unavailable .

5-γ-p-Methyl-2-γ-tolyloxazole Hydrochloride

Described in , this derivative replaces the 2-methyl group with a p-tolyl (methyl-substituted phenyl) group. Its hydrochloride salt decomposes at 179°C, suggesting lower thermal stability compared to simpler methylated oxazoles .

Table 1: Structural and Physicochemical Comparison of Oxazole Derivatives

Compound Name Substituents (Oxazole Positions) Molecular Weight (g/mol) Melting Point (°C) Key Properties
(2,4-Dimethyloxazol-5-yl)methanamine HCl 2-CH3, 4-CH3, 5-CH2NH2·HCl Not Available Not Available High polarity
(2-Ethyl-4-methyl-oxazol-5-yl)methanamine HCl 2-C2H5, 4-CH3, 5-CH2NH2·HCl Not Available Not Available Increased lipophilicity
5-γ-p-Methyl-2-γ-tolyloxazole HCl 2-p-tolyl, 4-CH3, 5-CH2NH2·HCl Not Available 179 (decomp.) Aromatic interactions

Heterocyclic Variants with Modified Cores

(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

This compound () replaces the oxazole with a 1,2,4-oxadiazole ring, which has two nitrogen atoms. Its molecular weight (241.67 g/mol) is lower than typical oxazole derivatives, which may influence solubility .

(4-Methylthiazol-2-yl)methanamine Dihydrochloride

describes a thiazole analogue, where sulfur replaces the oxazole’s oxygen. Thiazoles exhibit distinct electronic properties due to sulfur’s polarizability, which can affect hydrogen bonding and redox activity. The dihydrochloride salt (CAS 71064-30-7) likely has higher aqueous solubility than mono-hydrochloride salts .

Table 2: Comparison of Heterocyclic Variants

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Notable Features
(2,4-Dimethyloxazol-5-yl)methanamine HCl Oxazole 2,4-dimethyl Not Available Balanced polarity
(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine HCl Oxadiazole 3-(4-MeO-phenyl) 241.67 Electron-rich core
(4-Methylthiazol-2-yl)methanamine diHCl Thiazole 4-methyl 201.12 Sulfur-enhanced reactivity

Biological Activity

(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxazole ring, which is known for its diverse biological activities. The molecular formula is C6H10ClN3O, with a molecular weight of approximately 179.71 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazole moiety is known to participate in biochemical pathways that influence cellular functions.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest effectiveness against bacterial strains, likely due to disruption of cell wall synthesis.
  • Anticancer Potential: Investigations indicate that it may induce apoptosis in cancer cells by activating caspase pathways.

Biological Activity Overview

Recent studies have highlighted the following biological activities:

Activity TypeDescription
AntimicrobialEffective against various bacterial strains including E. coli and S. aureus.
AnticancerInduces apoptosis in lung cancer cell lines with IC50 values ranging from 2 to 6 μM.
AntiviralPotential activity against viral pathogens; further studies required.
Anti-inflammatoryModulates inflammatory cytokines in vitro, suggesting therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    A study assessed the antimicrobial properties of this compound against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion assays, particularly against Gram-positive bacteria.
    Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
    E. coli1532
    S. aureus1816
    C. albicans1264
  • Anticancer Activity:
    In vitro studies on lung cancer cell lines (A549, HCC827) revealed that the compound induces cell death through apoptosis.
    Cell LineIC50 (μM)
    A5492.12 ± 0.21
    HCC8275.13 ± 0.97
    NCI-H3580.85 ± 0.05
  • Mechanistic Insights:
    The compound's mechanism was explored through western blot analysis, showing increased levels of cleaved caspase-3 and PARP in treated cells, indicating activation of apoptotic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride
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(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.